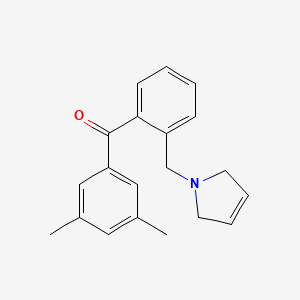

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Vue d'ensemble

Description

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone is a complex organic molecule featuring a methanone group linked to a phenyl ring substituted with a 2,5-dihydro-1H-pyrrol-1-ylmethyl group and a 3,5-dimethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Step 1: Synthesis of 2,5-Dihydro-1H-pyrrole

Reagents: 1,4-diketone, ammonia

Conditions: The reaction typically involves heating the 1,4-diketone with ammonia in the presence of a catalyst such as zinc chloride to form the 2,5-dihydro-1H-pyrrole ring.

-

Step 2: Formation of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)

Reagents: 2-bromomethylphenyl, 2,5-dihydro-1H-pyrrole

Conditions: This step involves a nucleophilic substitution reaction where the bromomethyl group is replaced by the 2,5-dihydro-1H-pyrrole group under basic conditions.

-

Step 3: Coupling with 3,5-Dimethylbenzoyl Chloride

Reagents: 3,5-dimethylbenzoyl chloride, (2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)

Conditions: The final step involves an acylation reaction where the 3,5-dimethylbenzoyl chloride reacts with the intermediate to form the final compound. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrrole ring.

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Products: Oxidation typically leads to the formation of a ketone or carboxylic acid derivative.

-

Reduction: : The compound can be reduced, especially at the carbonyl group.

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Products: Reduction results in the formation of an alcohol derivative.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions.

Reagents: Halogens, nitrating agents, sulfonating agents.

Products: Substituted aromatic compounds depending on the reagent used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular structure of the compound features a pyrrolidine moiety and a ketone functional group adjacent to aromatic rings. The synthesis typically involves multi-step organic reactions that can be guided by retrosynthetic analysis, which simplifies the target molecule into more accessible precursors.

Synthesis Pathways

- Starting Materials : The synthesis often begins with readily available aromatic compounds.

- Reactions : Common methods include:

- Knoevenagel Condensation : Useful for forming carbon-carbon bonds.

- Alkylation Reactions : To introduce alkyl groups onto the aromatic rings.

- Cyclization Reactions : To form the pyrrolidine ring.

Biological Activities

Research indicates that the compound exhibits various biological activities, largely due to its structural features. It has been investigated for its potential as a:

- Dopamine Receptor Agonist : Particularly selective for the D3 dopamine receptor, making it a candidate for neuropharmacological applications .

- Anticonvulsant Agent : Similar compounds have shown efficacy in reducing seizure activity in animal models, suggesting potential therapeutic uses in epilepsy .

- Anti-cancer Properties : Preliminary studies indicate that modifications to the structure can enhance cytotoxicity against cancer cell lines, making it a subject of interest in oncology .

Dopamine Receptor Studies

A study focused on optimizing analogs of dopamine receptor agonists demonstrated that structural modifications could significantly enhance receptor selectivity and potency. Compounds similar to (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone were synthesized and tested for their ability to activate the D3 receptor while minimizing D2 receptor activity .

Anticonvulsant Activity

Research on thiazole-bearing compounds showed that structural modifications led to significant anticonvulsant effects. The findings suggest that similar strategies could be applied to this compound to enhance its anticonvulsant properties .

Anti-cancer Efficacy

Investigations into related compounds revealed promising anti-cancer activity against various cell lines (e.g., MCF-7 for breast cancer). The structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic rings could lead to increased cytotoxic effects .

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. The pyrrole ring and the phenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application, but generally involves binding to active sites or altering the conformation of target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methylphenyl)methanone

- (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

Uniqueness

The unique combination of the 2,5-dihydro-1H-pyrrol-1-ylmethyl group and the 3,5-dimethylphenyl group in the compound provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, which are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone, also known by its CAS number 898764-25-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, with a molecular weight of 291.39 g/mol. The compound features a pyrrole moiety which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 291.39 g/mol |

| CAS Number | 898764-25-5 |

| Purity | >98% |

Anticancer Properties

Research has indicated that compounds containing pyrrole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle. Specifically, this compound has been evaluated for its cytotoxic effects against human cancer cell lines.

In vitro studies demonstrated that this compound could effectively reduce the viability of cancer cells through mechanisms such as:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results suggest that it exhibits activity against a range of bacteria and fungi. The antimicrobial mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on various human cancer cell lines revealed that this compound showed IC values ranging from 10 to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, suggesting potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific proteins involved in signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells can lead to apoptosis in cancer cells.

Propriétés

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-8,11-13H,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTKUEYPQQCFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643937 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-35-4 | |

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.